1-Benzyl-4-(4-bromophenyl)pyrazole 1-Benzyl-4-(4-bromophenyl)pyrazole
Brand Name: Vulcanchem
CAS No.: 1191063-24-7
VCID: VC3081701
InChI: InChI=1S/C16H13BrN2/c17-16-8-6-14(7-9-16)15-10-18-19(12-15)11-13-4-2-1-3-5-13/h1-10,12H,11H2
SMILES: C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=C(C=C3)Br
Molecular Formula: C16H13BrN2
Molecular Weight: 313.19 g/mol

1-Benzyl-4-(4-bromophenyl)pyrazole

CAS No.: 1191063-24-7

Cat. No.: VC3081701

Molecular Formula: C16H13BrN2

Molecular Weight: 313.19 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-(4-bromophenyl)pyrazole - 1191063-24-7

Specification

CAS No. 1191063-24-7
Molecular Formula C16H13BrN2
Molecular Weight 313.19 g/mol
IUPAC Name 1-benzyl-4-(4-bromophenyl)pyrazole
Standard InChI InChI=1S/C16H13BrN2/c17-16-8-6-14(7-9-16)15-10-18-19(12-15)11-13-4-2-1-3-5-13/h1-10,12H,11H2
Standard InChI Key ZERJQHCZLYSUAR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=C(C=C3)Br
Canonical SMILES C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=C(C=C3)Br

Introduction

Chemical Identity and Properties

1-Benzyl-4-(4-bromophenyl)pyrazole features a pyrazole ring substituted with a benzyl group at the N1 position and a 4-bromophenyl moiety at the C4 position. This strategic arrangement of functional groups contributes to its unique chemical reactivity and biological potential.

Table 1: Chemical Identity of 1-Benzyl-4-(4-bromophenyl)pyrazole

ParameterValue
CAS Number1191063-24-7
Molecular FormulaC₁₆H₁₃BrN₂
Molecular Weight313.19 g/mol
IUPAC Name1-benzyl-4-(4-bromophenyl)pyrazole
SMILESc1ccc(cc1)Cn2cc(cn2)c3ccc(cc3)Br
InChIInChI=1S/C16H13BrN2/c17-16-8-6-14(7-9-16)15-10-18-19(12-15)11-13-4-2-1-3-5-13/h1-10,12H,11H2

The compound possesses noteworthy physicochemical properties that influence its handling and applications in research settings.

Table 2: Physicochemical Properties of 1-Benzyl-4-(4-bromophenyl)pyrazole

PropertyValue
Physical StateSolid at room temperature
Flash Point233.0 ± 26.8 °C
Boiling Point461.7 ± 38.0 °C at 760 mmHg
Polarizability33.0 ± 0.5 10⁻²⁴cm³
Density1.3 ± 0.1 g/cm³
Vapor Pressure0.0 ± 1.1 mmHg at 25°C
Standard Purity≥95%

Synthetic Methodologies

The synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole can be achieved through several routes, reflecting the versatility of pyrazole chemistry. One common approach involves the reaction of benzyl hydrazine with appropriate α,β-unsaturated carbonyl compounds derived from 4-bromoacetophenone .

Microwave-Assisted Synthesis

Research indicates that microwave-assisted reactions can significantly enhance the yield and reduce reaction time for the synthesis of substituted pyrazoles, including 1-Benzyl-4-(4-bromophenyl)pyrazole. This approach typically involves:

  • Formation of hydrazones from benzyl hydrazine and suitable carbonyl compounds

  • Cyclization under microwave conditions (typically 100-150°C for 5-20 minutes)

  • Purification via column chromatography or recrystallization

Structural Characteristics

The three-dimensional structure of 1-Benzyl-4-(4-bromophenyl)pyrazole has been elucidated through X-ray crystallography, revealing important structural features that influence its reactivity and biological interactions.

Key Structural Features

  • The pyrazole ring exhibits near-planarity, facilitating π-electron delocalization

  • The 4-bromophenyl group typically adopts a conformation with minimal torsion angle relative to the pyrazole ring

  • The benzyl group demonstrates greater rotational freedom around the N-CH₂ bond

  • The bromine atom serves as a potential site for further functionalization via cross-coupling reactions

These structural characteristics contribute to the compound's ability to interact with various biological targets, particularly through π-π stacking interactions and halogen bonding via the bromine atom.

Biological Activities and Applications

Pyrazole derivatives including 1-Benzyl-4-(4-bromophenyl)pyrazole have garnered significant attention for their diverse biological activities. While specific studies on 1-Benzyl-4-(4-bromophenyl)pyrazole are still emerging, research on closely related compounds provides valuable insights into its potential applications.

Anti-Inflammatory Activity

Substituted pyrazoles with similar structural features have demonstrated significant anti-inflammatory effects. The presence of both benzyl and 4-bromophenyl groups contributes to optimal interactions with cyclooxygenase enzymes, suggesting potential applications in inflammatory conditions .

CompoundCancer Cell LineIC₅₀ Value (μM)
N-(4-ethoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamideHCT1160.39
N-(4-ethoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamideMCF-70.46
Related pyrazole derivatives with bromophenyl groupsVarious solid tumor cell lines0.19-1.60

While these data represent related compounds, they highlight the potential of the 1-Benzyl-4-(4-bromophenyl)pyrazole scaffold for anticancer drug development .

Antimicrobial Properties

Brominated pyrazole derivatives have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The presence of a bromine atom at the para position of the phenyl ring has been associated with enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships

Analysis of structure-activity relationships provides valuable insights into how structural modifications of 1-Benzyl-4-(4-bromophenyl)pyrazole might influence its biological activity.

Impact of Substituent Position

Comparisons with related compounds such as 1-benzyl-4-(3-bromophenyl)-1H-pyrazole (CAS: 1500466-43-2) reveal how the position of the bromine atom affects biological activity and physicochemical properties .

Table 4: Effect of Bromine Position on Molecular Properties

Property1-Benzyl-4-(4-bromophenyl)pyrazole1-Benzyl-4-(3-bromophenyl)pyrazole
Molecular Weight313.19 g/mol313.19 g/mol
LogP (calculated)~4.2~4.1
Electronic DistributionMore symmetricalLess symmetrical
Dipole MomentLowerHigher
Biological Activity ProfileEnhanced enzyme inhibitionDifferent receptor selectivity

Influence of N-Substituent

Comparing 1-Benzyl-4-(4-bromophenyl)pyrazole with 1-(4-Bromobenzyl)-1H-pyrazole (CAS: 1159826-63-7) demonstrates how the position of the benzyl and bromophenyl groups affects molecular properties and reactivity .

Synthetic Applications

Beyond biological applications, 1-Benzyl-4-(4-bromophenyl)pyrazole serves as a versatile building block in organic synthesis.

Cross-Coupling Reactions

The bromine atom provides a reactive site for various cross-coupling reactions, including:

  • Suzuki-Miyaura coupling for carbon-carbon bond formation

  • Buchwald-Hartwig amination for carbon-nitrogen bond formation

  • Sonogashira coupling for introduction of alkynyl groups

These transformations enable the generation of diverse molecular libraries based on the 1-Benzyl-4-(4-bromophenyl)pyrazole scaffold.

Heterocycle Synthesis

The pyrazole ring can serve as a nucleophile in various reactions, allowing for the construction of more complex heterocyclic systems. This approach has been utilized in the synthesis of compounds with fused ring systems such as pyrazolo[1,5-a]pyrimidines and imidazo[1,5-b]pyrazoles .

Hazard TypeClassification
Acute Oral ToxicityMay be harmful if swallowed
Dermal ToxicityMay be harmful in contact with skin
Inhalation ToxicityMay be harmful if inhaled
Environmental HazardNot fully evaluated; handle with appropriate precautions

Research Perspectives and Future Directions

Current research trends suggest several promising directions for future studies on 1-Benzyl-4-(4-bromophenyl)pyrazole:

  • Development of structure-activity relationship models to optimize biological activity

  • Investigation of its potential as a scaffold for targeted anticancer agents

  • Exploration of green synthesis methods to improve sustainability

  • Application in materials science, particularly in the development of functional materials with photophysical properties

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